molecular formula C10H14N2O3 B1468956 N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide CAS No. 1339795-30-0

N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide

Cat. No.: B1468956
CAS No.: 1339795-30-0
M. Wt: 210.23 g/mol
InChI Key: HMGUHWBWQGZUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a furan ring and an azetidine ring, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with 3-hydroxyazetidine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted azetidine and furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic effects and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide involves its interaction with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-phenoxyacetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
  • N-(2-furan-2-yl-1-(4H-furan-2-ylmethyl)carbamoyl)vinyl)-4-methylbenzamide

Uniqueness

N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is unique due to its combination of a furan ring and an azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1339795-30-0

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide

InChI

InChI=1S/C10H14N2O3/c13-8-5-12(6-8)7-10(14)11-4-9-2-1-3-15-9/h1-3,8,13H,4-7H2,(H,11,14)

InChI Key

HMGUHWBWQGZUBL-UHFFFAOYSA-N

SMILES

C1C(CN1CC(=O)NCC2=CC=CO2)O

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=CO2)O

Origin of Product

United States

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